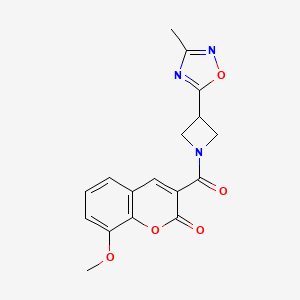

(9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

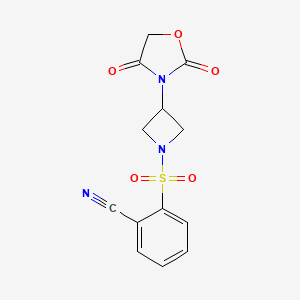

“(9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate” is a chemical compound with the molecular formula C20H18BrNO3 . It has a molecular weight of 400.27 . The compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety, a piperidine ring, and a carboxylate group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis

This compound is a white to yellow solid . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available data .Applications De Recherche Scientifique

Generation and Characterization of Carbocations

L. Johnston and colleagues (1993) explored the generation and characterization of α-carbonylmethyl cations under stable ion conditions, specifically studying the 9-carbomethoxyfluoren-9-yl cation. Spectral data (visible/NMR spectroscopy) and product identification from trapping reactions were used to understand the cation's structure and reactivity. The study provided insights into the kinetic stability of such cations, important in various chemical syntheses and reactions (Johnston et al., 1993).

Protection Group in Organic Synthesis

J. Soley and Scott D. Taylor (2019) demonstrated the use of the 9-phenyl-9-fluorenyl (PhF) group as an N protecting group for amino acids and their derivatives. They presented a mild, rapid, and chemoselective procedure for introducing the PhF group, highlighting its ability to prevent racemization and its application in protecting various functional groups. This research has implications for the synthesis of complex organic molecules, particularly in the pharmaceutical field (Soley & Taylor, 2019).

Structural and Crystallographic Studies

Kazuhiko Yamada et al. (2008) examined the crystal structure and torsion angles of fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate. Their research provided detailed insights into the molecular structure and intermolecular interactions of this compound, which can be fundamental for understanding its reactivity and properties in various chemical contexts (Yamada et al., 2008).

Reactivity and Transformation Studies

G. Mladenova and colleagues (2001) studied the transformation and reactivity of substituted fluorenyl cations, focusing on the formation and transformation of these cations under different conditions. This research enhances the understanding of the reactivity patterns of fluorenyl-based compounds, which are crucial in designing synthetic strategies for complex organic molecules (Mladenova et al., 2001).

Synthesis and Application in Sensing Technologies

Yingying Han and colleagues (2020) synthesized compounds using fluorene as the starting material and explored their applications as fluorescent sensors. This study highlights the potential application of fluorene derivatives in the development of sensing technologies for detecting various substances, showcasing the versatile nature of fluorene-based compounds (Han et al., 2020).

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl 3-bromo-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO3/c21-18-11-22(10-9-19(18)23)20(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMYTMXBSGKEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)Br)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826669.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2826670.png)

![N-{4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2826674.png)

![N-[4-(acetylamino)phenyl]-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2826681.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2826682.png)

![2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2826685.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2826687.png)